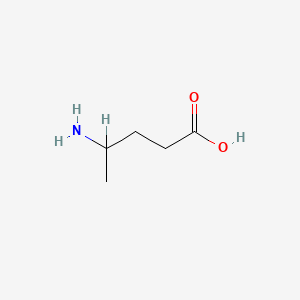

Glyoxylic acid, (p-tolylsulfonyl)hydrazone

Vue d'ensemble

Description

Glyoxylic acid is a versatile chemical that serves as a key intermediate in various organic syntheses. It is particularly useful in the formation of hydrazone derivatives, which are valuable in the development of ligands for catalytic reactions. The compound of interest, glyoxylic acid, (p-tolylsulfonyl)hydrazone, is not directly mentioned in the provided papers, but the related chemistry can be inferred from the studies on glyoxal bis-hydrazones and other glyoxylic acid derivatives.

Synthesis Analysis

The synthesis of glyoxal bis-hydrazones, as described in the first paper, involves the reaction of glyoxal with (S,S)-1-amino-2,5-diphenylpyrrolidine to produce ligands for catalytic applications . Although not the same as (p-tolylsulfonyl)hydrazone, this process illustrates the potential methods for synthesizing related hydrazone compounds. The use of glyoxylic acid as a catalyst in the synthesis of benzimidazoles, as mentioned in the second paper, further demonstrates the reactivity of glyoxylic acid derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of glyoxylic acid hydrazones is characterized by the presence of a hydrazone moiety, which is a result of the condensation reaction between a hydrazine and a carbonyl group. The bis-hydrazones mentioned in the first paper are likely to have a C2-symmetric structure due to the nature of the starting materials used . This symmetry can play a significant role in their effectiveness as ligands in catalytic reactions.

Chemical Reactions Analysis

The chemical reactions involving glyoxylic acid hydrazones are diverse. The first paper describes the use of a glyoxal bis-hydrazone ligand in asymmetric Suzuki-Miyaura cross-couplings, which are important reactions for forming carbon-carbon bonds . The glyoxylic acid itself, as a catalyst in the synthesis of benzimidazoles, shows its ability to facilitate the formation of heterocyclic compounds . These reactions highlight the reactivity and utility of glyoxylic acid derivatives in organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of glyoxylic acid hydrazones can be complex, as indicated by the third paper, which discusses the gas chromatographic and mass spectrometric characterization of monosubstituted hydrazones of glyoxylic acid ethyl ester . The study reveals that these hydrazones can undergo isomerization to form (ethoxycarbonyl)methyl diimides, which have different physical properties, such as lower retention indices in gas chromatography . This suggests that glyoxylic acid hydrazones can exhibit interesting behavior under certain conditions, which is important for their analysis and application in organic synthesis.

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Glyoxylic acid hydrazones, including benzoxazolyl-, benzthiazolyl-, 2′-quinolinyl- and 1′-phthalazinylhydrazones, have been synthesized. These compounds exhibit interesting acid-base properties and can form complexes with various metals, such as Ni(II), Mn(II), Zn(II), and Cu(II) (Popov et al., 2011).

Catalysts in Chemical Reactions

- Glyoxal bis(methylphenylhydrazone) has been used as a ligand for phosphine-free Suzuki-Miyaura cross-coupling reactions, showing effectiveness in catalyzing these reactions at room temperature (Mino et al., 2003).

- Similarly, a glyoxal bis-hydrazone derived from (S,S)-1-amino-2,5-diphenylpyrrolidine has been employed as a ligand for asymmetric Suzuki-Miyaura cross-couplings, yielding enantiomerically enriched biaryls (Bermejo et al., 2008).

Radical Reactions and Synthesis of Amino Acids

- Zinc-mediated radical reactions with glyoxylic imines, including hydrazones, have been studied. These reactions in aqueous media lead to the synthesis of alpha-amino acids with good diastereoselectivity (Ueda et al., 2005).

Enzyme Catalysis and Inhibition

- Hydrazones and semicarbazones of glyoxylic acid demonstrate potent inhibitory effects on enzyme-catalyzed peptide amidation. The inhibitory activity varies with the substituents, offering insights into enzyme specificity and mechanisms (Bradbury & Smyth, 1987).

Decomposition and Chemical Transformations

- Studies on the thermal and photochemical decomposition of methyl benzoate (p-tolylsulfonyl)hydrazone salts have provided insights into the formation of alkoxydiazoalkanes and potential intermediates in these reactions (Crawford & Raap, 1965).

Electrosynthesis Applications

- Glyoxylic acid has been a subject of research in electrosynthesis, highlighting its significance in green synthesis and potential applications in pharmaceuticals (Ye Yi-min, 2003).

Orientations Futures

Mécanisme D'action

Target of Action

Glyoxylic acid, (p-tolylsulfonyl)hydrazone, also known as Acetic acid, 2-[2-[(4-methylphenyl)sulfonyl]hydrazinylidene]-, is a complex compound with a broad spectrum of biological activities Hydrazones, a class of compounds to which it belongs, are known to interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

Hydrazones, in general, are known to interact with their targets through various mechanisms, including the formation of covalent bonds, hydrogen bonds, and other non-covalent interactions . These interactions can lead to changes in the target’s function, ultimately affecting the biological processes in which the target is involved .

Biochemical Pathways

Glyoxylic acid, a component of the compound, is known to be involved in the glyoxylate cycle . This cycle is an anaplerotic route that replenishes the tricarboxylic acid cycle during growth on fatty acid substrates .

Result of Action

Hydrazones and their derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of hydrazones is known to be affected by the reaction environment, with different synthesis methods (solution-based synthesis, mechanosynthesis, and solid-state melt reactions) yielding different results . Furthermore, temperature changes can affect the properties of certain hydrazones .

Propriétés

IUPAC Name |

(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-7-2-4-8(5-3-7)16(14,15)11-10-6-9(12)13/h2-6,11H,1H3,(H,12,13)/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYHVIQNWSSXND-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14661-68-8 | |

| Record name | NSC176331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyoxylic acid, (p-tolylsulfonyl)hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)

![2-Bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)

![Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-](/img/structure/B3032288.png)